Cas no 920334-57-2 (Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)-)
920334-57-2 structure
Product Name:Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)-
CAS-nummer:920334-57-2
MF:C11H10F3IO
MW:342.096186161041
CID:757256
PubChem ID:67039025
Update Time:2025-04-19
Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)-
- 1-iodo-2-(prop-2-enoxymethyl)-4-(trifluoromethyl)benzene
- SCHEMBL1450735
- 920334-57-2
- 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene
- DTXSID20736273
-
- Inchi: 1S/C11H10F3IO/c1-2-5-16-7-8-6-9(11(12,13)14)3-4-10(8)15/h2-4,6H,1,5,7H2
- InChI-sleutel: XAQRIIKJYJTJPL-UHFFFAOYSA-N
- LACHT: IC1=CC=C(C(F)(F)F)C=C1COCC=C
Berekende eigenschappen
- Exacte massa: 341.97285g/mol
- Monoisotopische massa: 341.97285g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 230
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 9.2Ų
Benzene, 1-iodo-2-[(2-propen-1-yloxy)methyl]-4-(trifluoromethyl)- Gerelateerde literatuur
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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